molecular formula C11H7F2NO2 B7714599 N-(2,6-difluorophenyl)furan-2-carboxamide

N-(2,6-difluorophenyl)furan-2-carboxamide

Cat. No.: B7714599
M. Wt: 223.17 g/mol
InChI Key: QIQHADSTBAZZHO-UHFFFAOYSA-N
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Description

N-(2,6-difluorophenyl)furan-2-carboxamide is a chemical compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring attached to a carboxamide group, with two fluorine atoms substituted at the 2 and 6 positions of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-difluorophenyl)furan-2-carboxamide typically involves the reaction of 2,6-difluoroaniline with furan-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an organic solvent like dichloromethane at room temperature for several hours, followed by purification through recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of microwave-assisted synthesis can significantly reduce reaction times and improve overall efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-difluorophenyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carboxamide group can be reduced to form the corresponding amine.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: N-(2,6-difluorophenyl)furan-2-amine.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development.

    Medicine: Preliminary studies suggest its potential use as an anti-inflammatory or anticancer agent.

    Industry: It can be used in the development of new materials with specific properties, such as improved thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of N-(2,6-difluorophenyl)furan-2-carboxamide is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins. The presence of fluorine atoms can enhance the compound’s binding affinity to its molecular targets, thereby increasing its potency. The furan ring and carboxamide group may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-difluorophenyl)furan-2-carboxamide
  • N-(3,5-difluorophenyl)furan-2-carboxamide
  • N-(2,6-dichlorophenyl)furan-2-carboxamide

Uniqueness

N-(2,6-difluorophenyl)furan-2-carboxamide is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The presence of fluorine atoms can enhance the compound’s metabolic stability and increase its lipophilicity, making it more effective in crossing biological membranes.

Properties

IUPAC Name

N-(2,6-difluorophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F2NO2/c12-7-3-1-4-8(13)10(7)14-11(15)9-5-2-6-16-9/h1-6H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIQHADSTBAZZHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)NC(=O)C2=CC=CO2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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